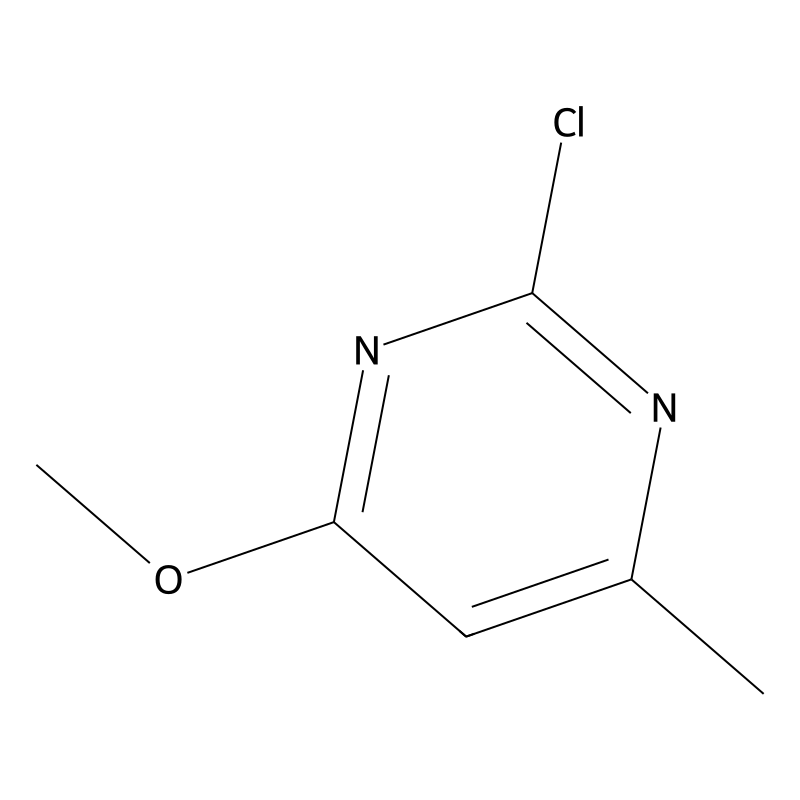

2-Chloro-4-methoxy-6-methylpyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Databases

Searching PubChem for 2-Chloro-4-methoxy-6-methylpyrimidine may reveal research articles or patents that describe its use in scientific studies.

Literature Search

Scientific databases like ScienceDirect or Scopus can be searched using keywords like "2-Chloro-4-methoxy-6-methylpyrimidine" and relevant search terms like "synthesis," "properties," or "applications" to identify research articles that mention this compound.

2-Chloro-4-methoxy-6-methylpyrimidine is an organic compound with the molecular formula C7H8ClN2O. This compound is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the second position, a methoxy group at the fourth position, and a methyl group at the sixth position on the pyrimidine ring. Its structure can be depicted as follows:

The unique arrangement of substituents influences its chemical properties and biological activities, making it a subject of interest in various fields of research.

- Substitution Reactions: The chlorine atom can be replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

- Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction processes, particularly affecting the oxidation state of nitrogen in the pyrimidine ring. Oxidation can be achieved using reagents like potassium permanganate or chromium trioxide, while reduction often employs hydrogen gas in the presence of a palladium catalyst .

Common Reaction Conditions- Substitution: Strong bases are typically used.

- Oxidation: Potassium permanganate or chromium trioxide.

- Reduction: Hydrogen gas with palladium catalyst.

Research indicates that 2-chloro-4-methoxy-6-methylpyrimidine may exhibit significant biological activity, particularly in inhibiting methane monooxygenase, an enzyme crucial for aerobic methane oxidation. This inhibition could impact biochemical pathways related to methane metabolism, potentially influencing environmental and biological systems.

Several synthesis methods have been developed for 2-chloro-4-methoxy-6-methylpyrimidine:

- From 2-Chloro-4-Nitropyridine: Reacting this compound with sodium methoxide in dioxane yields 2-chloro-4-methoxy-6-methylpyrimidine.

- Using 4-Methoxy-2(1H)-Pyridone: Another approach involves starting from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide .

- Microwave-Assisted Synthesis: A method involving zinc cyanide and palladium catalysts under microwave irradiation has also been reported, providing efficient yields .

The unique properties of 2-chloro-4-methoxy-6-methylpyrimidine make it valuable in various applications:

- Pharmaceuticals: It may serve as an intermediate in the synthesis of bioactive compounds.

- Agricultural Chemicals: The compound could be explored for its potential use in developing pesticides or herbicides due to its biological activity.

Studies on interaction mechanisms suggest that 2-chloro-4-methoxy-6-methylpyrimidine may interact with specific biological targets, leading to alterations in their functions. This interaction is particularly relevant in the context of methane oxidation processes, where it may inhibit key enzymatic activities .

Several compounds share structural similarities with 2-chloro-4-methoxy-6-methylpyrimidine:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| 2-Chloro-4-methylpyrimidine | Lacks methoxy group | Simpler structure; fewer functional groups |

| 2-Chloro-4-methoxypyridine | Lacks methyl group | Different biological activity profile |

| 2-Chloro-6-methylpyridine | Lacks methoxy group | Different reactivity patterns due to substitution |

Uniqueness

The uniqueness of 2-chloro-4-methoxy-6-methylpyrimidine lies in its combination of chlorine, methoxy, and methyl substituents on the pyrimidine ring. This specific substitution pattern significantly influences its reactivity and interactions with biological targets, distinguishing it from other similar compounds .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant